molecular formula C10H22O3S B12695113 2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)- CAS No. 72187-26-9

2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)-

Cat. No.: B12695113
CAS No.: 72187-26-9
M. Wt: 222.35 g/mol
InChI Key: VRUJZAUWWWDUCV-LPEHRKFASA-N
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Description

2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)- is an organic compound with a complex structure It is a derivative of propanol and contains multiple ether and thioether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)- typically involves multi-step organic reactions. One common method is the reaction of 1-methyl-2-(methylthio)ethanol with 1-methyl-2-(2-propenyloxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioether groups to thiols.

    Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethers.

Scientific Research Applications

2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)- involves its interaction with specific molecular targets. The thioether groups can interact with biological molecules, potentially disrupting their normal function. This compound may also act as a nucleophile in various biochemical pathways, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxy-1-methylethoxy)-2-propanol
  • 1-(2-Ethoxy-1-methylethoxy)-2-propanol
  • 1-(2-Propoxy-1-methylethoxy)-2-propanol

Uniqueness

2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)- is unique due to the presence of both ether and thioether groups in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and potential bioactivity.

Properties

CAS No.

72187-26-9

Molecular Formula

C10H22O3S

Molecular Weight

222.35 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-ol

InChI

InChI=1S/C10H22O3S/c1-8(11)5-12-9(2)6-13-10(3)7-14-4/h8-11H,5-7H2,1-4H3/t8-,9-,10+/m0/s1

InChI Key

VRUJZAUWWWDUCV-LPEHRKFASA-N

Isomeric SMILES

C[C@@H](CO[C@@H](C)CO[C@H](C)CSC)O

Canonical SMILES

CC(COC(C)COC(C)CSC)O

Origin of Product

United States

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